molecular formula C22H19ClN2O2S B2469837 9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-50-0

9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2469837
M. Wt: 410.92
InChI Key: WKXCHRKDEFDEGC-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with multiple functional groups, including a chloro group, an ethoxyphenyl group, a thiophenyl group, and a benzo[e]pyrazolo[1,5-c][1,3]oxazine group.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve multiple steps, each introducing a different functional group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the benzo[e]pyrazolo[1,5-c][1,3]oxazine group suggests that there may be multiple aromatic rings in the structure.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the chloro group suggests that it might undergo nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to predict the exact properties of this compound.


Scientific Research Applications

Synthesis and Chemical Transformations

  • Thiophene Derivatives Synthesis : This compound is used in the synthesis of novel thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. It's involved in transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine (Pokhodylo et al., 2010).

Biological Activities and Applications

  • Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Specifically, the pyrazolo[3,4-d][1,3]oxazin-4-ones showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
  • Antitumor Agents : Some derivatives, notably 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties, have been synthesized and found to exhibit antitumor activity against several cancer cell lines, including leukemia, renal cancer, and prostate cancer (Insuasty et al., 2012).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : This chemical is involved in the synthesis of various heterocyclic compounds, including pyrazolo, oxazepine, and isoxazole derivatives. These synthesized compounds are crucial in the development of new pharmaceuticals and materials (Adnan et al., 2014).

Safety And Hazards

Without specific information, it’s impossible to provide details on the safety and hazards associated with this compound.


Future Directions

Future research on this compound would likely involve elucidating its synthesis, structure, properties, and potential applications.


Please note that this is a very general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information or studies on the compound would be needed. If this compound is a novel one, it might be worthwhile to conduct these studies to learn more about it.


properties

IUPAC Name

9-chloro-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-2-26-17-6-3-14(4-7-17)19-12-20-18-11-16(23)5-8-21(18)27-22(25(20)24-19)15-9-10-28-13-15/h3-11,13,20,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXCHRKDEFDEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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